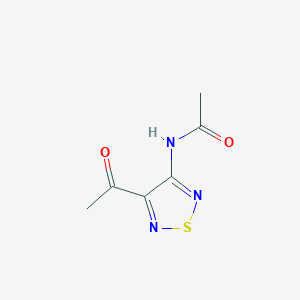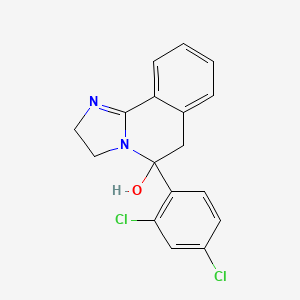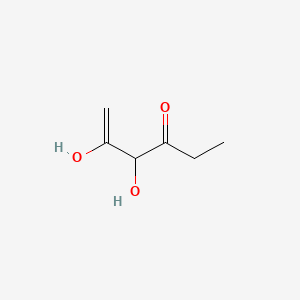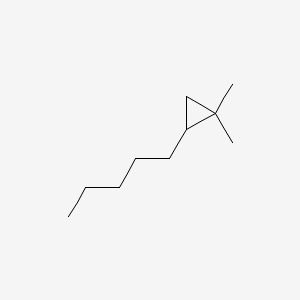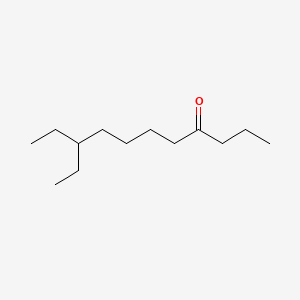
9-Ethylundecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethylundecan-4-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a long hydrocarbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylundecan-4-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-undecene with ethylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions usually involve an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones with additional functional groups.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Aplicaciones Científicas De Investigación
9-Ethylundecan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 9-Ethylundecan-4-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carbonyl group plays a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic addition reactions.
Comparación Con Compuestos Similares
4-Undecanone: Similar structure but lacks the ethyl group at the 9th position.
9-Methylundecan-4-one: Similar structure with a methyl group instead of an ethyl group.
Undecan-4-one: The parent compound without any additional alkyl groups.
Uniqueness: 9-Ethylundecan-4-one is unique due to the presence of the ethyl group at the 9th position, which influences its chemical reactivity and physical properties. This structural feature can lead to different biological activities and applications compared to its analogs.
Propiedades
Número CAS |
54549-96-1 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
9-ethylundecan-4-one |
InChI |
InChI=1S/C13H26O/c1-4-9-13(14)11-8-7-10-12(5-2)6-3/h12H,4-11H2,1-3H3 |
Clave InChI |
MMOKGAPHSLANOK-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CCCCC(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
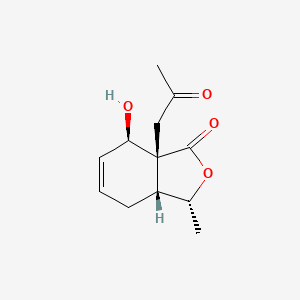
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

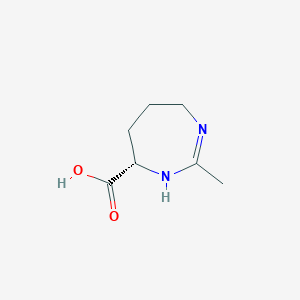
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
